molecular formula C11H18Cl2N2O B2892622 [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride CAS No. 2248202-39-1

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride

Cat. No.: B2892622
CAS No.: 2248202-39-1
M. Wt: 265.18
InChI Key: AVRFOYGLSVJGGS-IDMXKUIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-4-Phenylmorpholin-2-yl]methanamine dihydrochloride is a chiral morpholine derivative characterized by a phenyl substituent at the 4-position of the morpholine ring and an aminomethyl group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.

Properties

IUPAC Name

[(2S)-4-phenylmorpholin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRFOYGLSVJGGS-IDMXKUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride typically involves the reaction of morpholine with benzaldehyde to form the intermediate 4-phenylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound with a morpholine ring substituted by a phenyl group. It has a molecular formula of C11H16N2OC_{11}H_{16}N_2O and a molecular weight of approximately 192.26 g/mol. This compound is intended for research purposes and not for human therapeutic or veterinary applications.

Scientific and Industrial Applications

  • Versatility in Organic Synthesis this compound is utilized in various scientific and industrial applications because of its potential biological activity and versatility in organic synthesis.
  • Potential Ligand in Biochemical Assays It has been investigated as a potential ligand in biochemical assays. Studies have focused on its binding affinity and mechanism of action with biological targets, influencing enzymatic activity through competitive inhibition or activation, depending on the specific biochemical context.
  • Medicinal Chemistry The compound may exhibit activity against specific enzymes or receptors, influencing pathways related to metabolic regulation and signal transduction. Research suggests it may act either as an inhibitor or an activator depending on the target, making it a valuable compound in medicinal chemistry.
  • Drug Design Understanding the interactions of this compound with biological targets is crucial for its potential therapeutic applications and optimizing its use in drug design.

Mechanism of Action

The mechanism of action of [(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Structural Analogs with Varying Morpholine Substituents

(2S)-4-Methyl-2-morpholinemethanamine Dihydrochloride
  • Molecular Formula : C₇H₁₈N₂O·2HCl
  • Key Difference : Substitution of the phenyl group with a methyl group at the 4-position of the morpholine ring.
  • Properties: Exhibits 95% purity and is used in the synthesis of medical bactericides.
  • Application : Demonstrates the impact of substituent size on biological activity.
[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]methanamine Dihydrochloride
  • Molecular Formula : C₁₂H₁₆FCl₂N₂O (CAS: 407640-28-2)
  • Key Difference : Incorporation of a fluorobenzyl group at the 4-position.
  • Properties: Fluorine enhances lipophilicity and metabolic stability, which could improve bioavailability compared to the non-fluorinated phenyl analog. This modification is common in CNS-targeting drugs .
(S)-4-Methyl-3-(aminomethyl)morpholine Dihydrochloride
  • Molecular Formula : C₆H₁₅Cl₂N₂O (CAS: 2193065-67-5)
  • Key Difference: Aminomethyl group at the 3-position instead of the 2-position.

Analogs with Alternative Heterocyclic Cores

[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine Dihydrochloride
  • Molecular Formula : C₆H₁₃ClF₂N₂ (CAS: 2007919-82-4)
  • Key Difference : Replacement of the morpholine ring with a difluorinated pyrrolidine ring.
  • Properties : The smaller pyrrolidine ring and fluorine atoms may increase membrane permeability but reduce hydrogen-bonding capacity compared to morpholine derivatives. Such changes are critical in optimizing pharmacokinetics .
[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine Dihydrochloride
  • Key Difference : Cyclohexyl-pyrrolidine hybrid structure.
  • Properties : Increased structural complexity and rigidity could enhance target specificity but may complicate synthesis .

Biological Activity

[(2S)-4-phenylmorpholin-2-yl]methanamine dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group, and its molecular formula is C11H16Cl2N2O. It has a molecular weight of approximately 192.26 g/mol. The structural characteristics contribute to its interactions with various biological targets, influencing metabolic pathways and signal transduction processes.

Research indicates that this compound may function as either an inhibitor or an activator depending on the specific biochemical context. Its mechanism involves:

  • Binding Affinity : The compound interacts with specific receptors or enzymes, modulating their activity.
  • Competitive Inhibition : It can inhibit enzymatic activity by competing with substrates.
  • Activation : In certain contexts, it may activate pathways related to neurotransmission and metabolic regulation.

Enzymatic Interactions

Studies have suggested that this compound exhibits activity against specific enzymes. For instance, it has been shown to influence enzymatic activity through competitive inhibition or activation depending on the target enzyme involved.

Potential Therapeutic Applications

The compound's potential therapeutic applications are diverse, including:

  • Neurological Disorders : Investigated for its role in modulating neurotransmitter systems.
  • Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects, making it a candidate for further research in pain management therapies.

Case Studies and Research Findings

  • Study on Pain Management : A study demonstrated that compounds structurally similar to this compound showed significant analgesic effects in animal models. The findings indicated a reduction in hyperalgesia in response to inflammatory pain stimuli .
  • Binding Studies : Research focused on the binding affinity of this compound to various receptors revealed promising results. It was found to interact effectively with somatostatin receptors, suggesting a potential role in neuroendocrine modulation .
  • Comparative Analysis : In comparative studies with other morpholine derivatives, this compound exhibited unique binding profiles and efficacy, highlighting its potential as a lead compound for drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCompetitive inhibition
Analgesic EffectsReduction in pain response
Receptor BindingInteraction with somatostatin receptors

Table 2: Comparative Binding Affinities

CompoundBinding Affinity (nM)Target Receptor
This compoundTBDSomatostatin receptor 3
Related Morpholine DerivativeTBDVarious

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